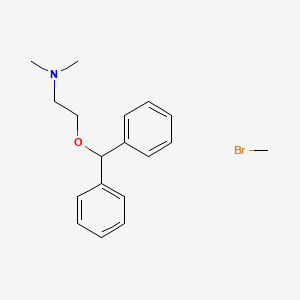
Paradryl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paradryl, also known as diphenhydramine hydrochloride, is a first-generation antihistamine commonly used to treat allergic reactions, insomnia, and motion sickness. It is also known for its sedative properties and is often included in over-the-counter sleep aids. The compound has a molecular formula of C17H21NO and a molecular weight of 291.8 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Paradryl can be synthesized through a multi-step process starting from benzophenone. The key steps involve:
Formation of benzhydrol: Benzophenone is reduced to benzhydrol using a reducing agent such as sodium borohydride.
Etherification: Benzhydrol is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base like potassium carbonate to form diphenhydramine.
Hydrochloride formation: Finally, diphenhydramine is treated with hydrochloric acid to obtain diphenhydramine hydrochloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .
化学反応の分析
Types of Reactions
Paradryl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diphenylmethanol.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include diphenylmethanol (from oxidation) and various substituted diphenhydramine derivatives (from substitution reactions) .
科学的研究の応用
Medical Applications
1. Allergy Treatment
Paradryl is widely used to alleviate symptoms associated with allergic reactions, such as hay fever, urticaria (hives), and allergic conjunctivitis. Clinical studies have demonstrated its efficacy in reducing symptoms like sneezing, itching, and runny nose. For instance, a study noted that patients treated with this compound showed significant improvement in allergy symptoms compared to placebo groups .
2. Sleep Aid
Due to its sedative properties, this compound is often utilized as a short-term treatment for insomnia. It works by blocking histamine receptors in the brain, promoting drowsiness. Research indicates that it can effectively reduce sleep onset latency in adults .
3. Cough Suppression
this compound has been evaluated for its effectiveness in treating chronic coughs, particularly in children. A meta-analysis of various studies suggested that while it provides some relief, the difference between treatment and placebo was not statistically significant in all cases .
Pharmacological Insights
1. Mechanism of Action
this compound functions primarily as an antagonist to the H1 histamine receptor. This action inhibits the physiological effects of histamine release during allergic reactions. Additionally, its anticholinergic properties contribute to its sedative effects .
2. Side Effects and Safety Profile
Common side effects include drowsiness, dizziness, and dry mouth. However, serious adverse effects are rare when used as directed. A comprehensive safety evaluation indicated a low incidence of severe reactions among diverse populations .
Case Studies
Research Applications
1. Doping Research
The World Anti-Doping Agency has funded research into the pharmacology of substances like this compound to assess their potential misuse in sports. Studies focus on detecting such substances in athletes' biological samples and understanding their effects on performance enhancement .
2. Clinical Trials
this compound's role in clinical trials has been significant for evaluating new antihistamines and their combinations. The rigorous assessment of its efficacy and safety continues to inform guidelines for allergy management and treatment protocols .
作用機序
Paradryl exerts its effects primarily through the antagonism of H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, this compound prevents the action of histamine, thereby reducing symptoms of allergic reactions such as itching, swelling, and vasodilation .
類似化合物との比較
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar sedative properties.
Brompheniramine: Similar in structure and function but with a longer duration of action.
Doxylamine: Often used as a sleep aid due to its strong sedative effects.
Uniqueness
Paradryl is unique in its widespread use and availability in various over-the-counter formulations. Its combination of antihistamine and sedative properties makes it particularly versatile for treating a range of conditions from allergies to insomnia .
特性
分子式 |
C18H24BrNO |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
2-benzhydryloxy-N,N-dimethylethanamine;bromomethane |
InChI |
InChI=1S/C17H21NO.CH3Br/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h3-12,17H,13-14H2,1-2H3;1H3 |
InChIキー |
RSABECAAVLQBOF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















